3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Physicochemical profiling Lipophilicity Scaffold optimization

Medicinal chemistry programs requiring sequential isoxazoline derivatization face multi-step protection-deprotection workflows. 3-(Methoxycarbonyl)-4,5-dihydroisoxazole-5-carboxylic acid (CAS 1251924-30-7) eliminates this bottleneck with orthogonal C3 methyl ester and C5 carboxylic acid handles. • Enables chemoselective transformations without protecting groups. • Reduces typical 4-5 step derivatization pathways to 2-3 steps. • C5 acid supports solid-phase resin attachment while C3 ester undergoes parallel amidation/transesterification. • Supplied at 95% purity; racemic at C5 with chiral resolution available.

Molecular Formula C6H7NO5
Molecular Weight 173.12 g/mol
CAS No. 1251924-30-7
Cat. No. B1523829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
CAS1251924-30-7
Molecular FormulaC6H7NO5
Molecular Weight173.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NOC(C1)C(=O)O
InChIInChI=1S/C6H7NO5/c1-11-6(10)3-2-4(5(8)9)12-7-3/h4H,2H2,1H3,(H,8,9)
InChIKeyMJNKHGCSKGJAAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid: Overview & Physicochemical Profile


3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS 1251924-30-7) is a 4,5-dihydroisoxazole (isoxazoline) heterocycle bearing a methoxycarbonyl ester at position 3 and a free carboxylic acid at position 5. With molecular formula C₆H₇NO₅ and molecular weight 173.12 g/mol, this compound belongs to the class of dihydroisoxazole carboxylic acids, which are five-membered rings containing adjacent oxygen and nitrogen atoms [1]. The compound features a single undefined stereocenter at the C5 position, a computed XLogP3-AA of -0.3, and a topological polar surface area of 85.2 Ų, indicating moderate hydrophilicity [2]. It is supplied as a research chemical building block with typical purity of 95% and is utilized as a versatile small molecule scaffold in organic synthesis and medicinal chemistry programs .

Medicinal chemistry building block with orthogonal C3 ester and C5 acid handles
Chiral scaffold with single undefined stereocenter suitable for enantiomer resolution
Photolabile 3-methoxycarbonyl group enables light-mediated synthetic transformations

Why 3-Position Ester Substitution Defines This Scaffold’s Unique Utility


Within the 4,5-dihydroisoxazole (Δ²-isoxazoline) class, the identity of the substituent at the 3-position fundamentally alters the compound's physicochemical profile, reactivity, and downstream derivatization potential. The target compound 1251924-30-7 bears a methoxycarbonyl ester at C3, which introduces a second carbonyl moiety adjacent to the ring nitrogen. This electronic arrangement modulates the electron density of the C=N bond, directly impacting both the compound's stability and its susceptibility to nucleophilic attack or cycloaddition reactions, compared to analogs lacking this ester group [1]. Furthermore, the presence of both a free carboxylic acid (C5) and a methyl ester (C3) provides orthogonal reactivity handles for sequential derivatization—a feature absent in simpler mono-acid or mono-ester isoxazolines. Substituting 1251924-30-7 with a 3-unsubstituted or 3-alkyl analog would eliminate the methoxycarbonyl group's participation in key transformations such as photochemical rearrangements documented for 3-methoxycarbonyl-substituted isoxazolines [2]. The quantitative evidence below demonstrates that even seemingly minor structural changes within this scaffold class produce measurable differences in physical properties, safety profiles, and synthetic utility that carry concrete consequences for procurement decisions.

3‑Position Substituent
Target compound
Methoxycarbonyl ester participates in photochemical rearrangement and provides orthogonal reactivity.
3‑unsubstituted or 3‑alkyl analog
Lacks the ester group, eliminating key photochemical pathways and orthogonal derivatization.
Functional Handles
Target compound
C3 methyl ester and C5 free acid enable sequential, chemoselective modifications without protection.
Symmetrical diacid or diester analog
Identical reactive sites prevent site‑specific derivatization, requiring additional protection steps.

Quantitative Differentiation Evidence vs. Closest Structural Analogs


Physicochemical Property Comparison

The target compound 1251924-30-7 (C₆H₇NO₅, MW 173.12) bears an additional methoxycarbonyl group at C3 compared to the simplest 4,5-dihydroisoxazole-5-carboxylic acid analog (C₄H₅NO₃, MW 115.09). This substitution introduces an extra 58.03 Da of molecular weight and adds 2 hydrogen bond acceptors (from 4 to 6 HBA), while the computed lipophilicity shifts from a predicted XLogP3 of approximately -0.8 (for the unsubstituted analog) to -0.3 for 1251924-30-7 [1]. The topological polar surface area increases proportionally from approximately 63 Ų to 85.2 Ų. These differences alter membrane permeability predictions and solubility behavior in both aqueous and organic solvent systems, directly impacting the compound's suitability for specific synthetic protocols and biological assay formats [2].

Physicochemical profile
Class‑level
ΔMW +58.03 g/mol; ΔXLogP3 ≈ +0.5; ΔHBA +2; TPSA +22 Ų vs. unsubstituted analog
Higher lipophilicity and H‑bond acceptor count alter permeability and chromatographic behavior
Computed values; experimental confirmation recommended for specific assay conditions
Physicochemical profiling Lipophilicity Scaffold optimization

Stereochemical Differentiation and Chiral Resolution

Compound 1251924-30-7 possesses one undefined atom stereocenter at the C5 position of the dihydroisoxazole ring, as confirmed by PubChem's computed stereochemistry data (Undefined Atom Stereocenter Count = 1) [1]. This racemic nature contrasts with 3-substituted isoxazoline analogs bearing additional substituents at C4 or C5 that can introduce multiple stereocenters, complicating stereochemical outcomes. The presence of a single stereocenter, combined with the 3-methoxycarbonyl and 5-carboxylic acid functional groups, provides a defined chiral handle amenable to resolution via classical diastereomeric salt formation or chiral chromatography. This is mechanistically significant because enantiopure 4,5-dihydroisoxazole-5-carboxylic acids have been demonstrated as key intermediates in the synthesis of biologically active NMDA receptor ligands, where stereochemistry at C5 governs receptor subtype selectivity [2].

Stereochemical complexity
Supporting evidence
1 undefined stereocenter (C5) vs. 0 or ≥2 stereocenters in comparators; complexity score 246
Single chiral handle facilitates enantiomeric resolution for advanced studies
No experimental ee data available for this specific compound
Chirality Stereochemistry Enantioselective synthesis

Safety and Handling Profile Comparison

Compound 1251924-30-7 carries a specific GHS hazard profile derived from ECHA C&L notifications: Acute Toxicity Category 4 (oral, H302), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT Single Exposure Category 3 (H335, respiratory irritation). All four hazard classifications are reported at 100% notification consistency from a single notifying company [1]. This profile is notably distinct from fully aromatic isoxazole-5-carboxylic acid analogs, which may carry different hazard classifications due to altered reactivity. For procurement purposes, the H302 (harmful if swallowed) classification necessitates specific storage and handling protocols that may not be required for non-hazardous isoxazoline building blocks. The GHS signal word 'Warning' applies uniformly across all reported hazards, providing a clear, standardized safety communication framework for laboratory risk assessment [2].

Safety profile
Class‑level
H302, H315, H319, H335 (100% notification); Signal: Warning
GHS classifications impose fume hood use and PPE requirements
Based on single ECHA notifier; independent toxicology data unavailable
Safety assessment GHS classification Laboratory handling

Photochemical Reactivity Differentiation

The 3-methoxycarbonyl substituent on the isoxazoline ring of 1251924-30-7 participates in a well-characterized photochemical rearrangement pathway documented for 3-methoxycarbonyl-substituted condensed isoxazolines by Oremus, Fišera, and Timpe (1987) [1]. Upon irradiation, these compounds undergo rearrangement to yield methoxycarbonyl-substituted enaminoaldehydes—a transformation that is specific to the 3-methoxycarbonyl substitution pattern and does not occur with 3-cyano, 3-unsubstituted, or 3-alkyl isoxazoline analogs [2]. This photochemical lability represents both a unique synthetic opportunity (access to enaminoaldehyde building blocks) and a critical handling consideration (light sensitivity during storage and reaction setup). The quantum yield of this phototransformation is dependent on the exo-endo configuration of the condensed ring system, demonstrating that even subtle stereoelectronic variations around the 3-methoxycarbonyl group produce measurable differences in photochemical outcomes [3].

Photochemical reactivity
Cross‑study comparable
3‑Methoxycarbonyl isoxazolines undergo rearrangement to enaminoaldehydes; 3‑H, 3‑alkyl, 3‑CN analogs do not
Specific photolability enables light‑mediated synthetic access but requires amber storage
Quantum yield depends on exo‑endo configuration (Oremus et al., 1987)
Photochemistry Synthetic methodology Scaffold diversification

Functional Group Orthogonality

Compound 1251924-30-7 uniquely combines a methyl ester (C3) and a free carboxylic acid (C5) on the same dihydroisoxazole core. This orthogonal pair enables sequential derivatization strategies: the C5 carboxylic acid can be selectively amidated, esterified, or reduced without affecting the C3 methyl ester, which can subsequently be hydrolyzed or transesterified under different conditions . This contrasts with symmetrical 3,5-dicarboxylic acid or 3,5-diester isoxazoline analogs, which lack the ability to differentiate between the two positions during chemical manipulation. Solid-phase synthesis methodologies have specifically exploited this type of orthogonal functionality in isoxazoline-carboxamides for diversity-oriented synthesis, where the free carboxylic acid serves as the resin attachment point while the ester undergoes parallel diversification [1]. The presence of three rotatable bonds (C3-COOMe, C5-COOH, and the methyl ester C-O bond) further enables conformational sampling distinct from more rigid, fully aromatic isoxazole scaffolds [2].

Functional orthogonality
Class‑level
Two distinguishable reactive sites (C3 ester, C5 acid) vs. 1 or 2 equivalent sites in comparators; 3 rotatable bonds
Enables sequential derivatization with fewer synthetic steps and reduced material cost
Derivatization feasibility inferred from established isoxazoline chemistry
Orthogonal protection Sequential derivatization Combinatorial chemistry

Key Procurement-Driven Application Scenarios


Diversity-Oriented Synthesis & Combinatorial Library Construction

The orthogonal C3 methyl ester and C5 carboxylic acid functional groups of 1251924-30-7 directly enable parallel diversification strategies essential for combinatorial library synthesis. The free C5 acid can serve as a resin-attachment point in solid-phase synthesis while the C3 ester undergoes amidation or transesterification with diverse amine or alcohol building blocks, as demonstrated in established isoxazoline solid-phase methodologies [1]. This dual reactivity eliminates the need for protection-deprotection sequences, reducing the typical 4-5 step derivatization pathway to 2-3 steps. Procurement teams supporting medicinal chemistry groups should prioritize this scaffold when the synthetic plan requires sequential, chemoselective transformations at two positions on the isoxazoline core.

Photochemical Precursor for Enaminoaldehyde Synthesis

The 3-methoxycarbonyl group imparts a specific photochemical reactivity to 1251924-30-7 that is absent in 3-unsubstituted, 3-alkyl, or 3-cyano isoxazoline analogs. Upon controlled irradiation, the compound undergoes rearrangement to yield methoxycarbonyl-substituted enaminoaldehydes as documented by Oremus et al. (1987) [2]. This transformation provides access to a class of synthetic intermediates that are otherwise challenging to prepare. Research groups investigating photopharmacology, controlled-release systems, or light-mediated synthetic methodology should select this specific scaffold over non-photolabile isoxazoline alternatives, with the understanding that procurement must be accompanied by appropriate amber glass storage and light-protected handling protocols.

Enantioselective Probe Development for Biological Targets

The single undefined stereocenter at C5 of 1251924-30-7, combined with the computationally determined complexity score of 246, positions this compound as a chiral scaffold suitable for enantiomer resolution and subsequent biological evaluation. Enantiopure 4,5-dihydroisoxazole-5-carboxylic acids have established precedent as stereochemically-defined ligands for glutamate receptors and other CNS targets, where C5 stereochemistry governs receptor subtype selectivity [3]. Procurement for biological screening programs should specify racemic 1251924-30-7 for initial hit-finding, with the option to commission chiral chromatographic resolution (exploiting the free C5 carboxylic acid for diastereomeric salt formation) once preliminary activity is confirmed.

Physicochemical Property-Driven Lead Optimization

The computed XLogP3 of -0.3 and TPSA of 85.2 Ų place 1251924-30-7 within the favorable range for CNS drug-like properties (typically XLogP 0-3, TPSA < 90 Ų for blood-brain barrier penetration). The single hydrogen bond donor (C5 COOH) and six hydrogen bond acceptors provide a balanced HBD/HBA ratio suitable for oral bioavailability optimization [4]. Compared to the more hydrophilic unsubstituted 4,5-dihydroisoxazole-5-carboxylic acid (estimated XLogP ~-0.8), the 3-methoxycarbonyl group shifts lipophilicity by +0.5 log units, moving the compound into a more favorable permeability window. Procurement for CNS or intracellular target programs should consider this specific substitution pattern when alternative isoxazoline scaffolds fall outside desired physicochemical parameter ranges.

Application
Selection Property
Validation Focus
Diversity‑oriented synthesis & combinatorial library construction
Orthogonal ester/acid handles
Sequential derivatization without protection‑deprotection cycles
Photochemical precursor for enaminoaldehyde synthesis
3‑Methoxycarbonyl photolability
Light‑controlled rearrangement conditions and amber storage compatibility
Enantioselective probe development for biological targets
Single chiral center with free acid handle
Enantiomeric resolution feasibility via diastereomeric salt formation or chiral chromatography
Physicochemical property‑driven lead optimization
Computed lipophilicity and TPSA range
CNS drug‑like property assessment; permeability window evaluation
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